1,2-Bis(4-chlorophenoxy)ethane

Catalog No.
S3336814
CAS No.
16723-94-7
M.F
C14H12Cl2O2
M. Wt
283.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(4-chlorophenoxy)ethane

CAS Number

16723-94-7

Product Name

1,2-Bis(4-chlorophenoxy)ethane

IUPAC Name

1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

InChI

InChI=1S/C14H12Cl2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2

InChI Key

KXCSYFARFKNDBV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Cl)Cl

The exact mass of the compound 1,2-Bis(4-chlorophenoxy)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99248. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(4-chlorophenoxy)ethane (CAS 16723-94-7) is a bifunctional diaryl ether characterized by a flexible ethylene linkage and two para-chloro-substituted aromatic rings. Commercially, it is procured primarily as a high-performance sensitizer for thermal recording media and as a specialized monomer raw material for synthetic high-molecular-weight compounds [1]. With a defined melting point of 134–136 °C and excellent solubility in standard organic solvents, it provides strict thermal phase-change control in solid-state formulations and predictable reactivity for step-growth polymerization pathways [2].

Substituting 1,2-bis(4-chlorophenoxy)ethane with closely related analogs, such as 1,2-diphenoxyethane or 1,2-di(3-methylphenoxy)ethane, fundamentally alters formulation stability and synthetic viability. In thermal paper manufacturing, sensitizers must balance recording sensitivity with background stability; analogs with lower melting points (e.g., 1,2-diphenoxyethane at 96 °C) cause premature background fogging during storage, whereas the higher melting point of the para-chloro derivative ensures high-temperature stability without sacrificing print speed [1]. Furthermore, in polymer synthesis, the absence of the electron-withdrawing para-chloro groups in unsubstituted analogs prevents them from undergoing the nucleophilic aromatic substitution required to form advanced polyethers [2].

Optimal Phase-Change Temperature for Thermal Recording Media

In the formulation of thermal recording layers, the sensitizer's melting point dictates the onset of the leuco dye-developer reaction. 1,2-Bis(4-chlorophenoxy)ethane exhibits a melting point of 134–136 °C, which provides a significantly higher thermal activation threshold compared to the baseline comparator 1,2-diphenoxyethane (96 °C) and 1,2-di(3-methylphenoxy)ethane (98 °C) [1]. This differential prevents premature melting and background fogging under high-temperature storage conditions, while still effectively lowering the melt viscosity of the dye-developer matrix during thermal head printing[2].

Evidence DimensionMelting point (activation threshold for thermal fogging)
Target Compound Data134–136 °C
Comparator Or Baseline1,2-diphenoxyethane (96 °C)
Quantified Difference38 °C higher activation threshold
ConditionsSolid-state thermal formulation under storage conditions

Procurement of the para-chloro derivative is critical for manufacturing high-durability thermal labels that must withstand elevated storage temperatures without darkening.

Monomer Viability for Nucleophilic Aromatic Substitution

The utility of di(aryloxy)alkanes as monomers for synthetic high-molecular-weight compounds depends heavily on the leaving group ability of their ring substituents. 1,2-Bis(4-chlorophenoxy)ethane features two para-chloro groups activated by the ether linkage, enabling nucleophilic aromatic substitution (SNAr) with bis-nucleophiles to form polyethers [1]. In contrast, unsubstituted comparators like 1,2-diphenoxyethane lack these leaving groups and are inert to SNAr polymerization under identical basic conditions [1].

Evidence DimensionSNAr polymerization viability
Target Compound DataReactive (para-chloro leaving groups enable step-growth polymerization)
Comparator Or Baseline1,2-diphenoxyethane (Inert to SNAr)
Quantified DifferenceBinary reactivity difference (SNAr competent vs. inert)
ConditionsBasic conditions with bis-nucleophiles

Buyers sourcing precursors for novel polyether thermoplastics must select the para-chloro derivative, as unsubstituted analogs cannot function as SNAr monomers.

Structural Flexibility vs. Rigid Sensitizers

Beyond melting point, a sensitizer must effectively plasticize the leuco dye matrix. The flexible ethane-1,2-diyl linker in 1,2-bis(4-chlorophenoxy)ethane provides superior conformational freedom compared to rigid benchmark sensitizers like diphenyl sulfone [1]. While diphenyl sulfone offers high background stability, its rigidity can retard the thermal response speed in high-speed printers. The diether flexibility of 1,2-bis(4-chlorophenoxy)ethane improves the melt-flow kinetics of the formulation, ensuring rapid color development upon thermal head contact[1].

Evidence DimensionMatrix plasticization and melt-flow kinetics
Target Compound DataHigh flexibility (ethane-1,2-diyl diether linkage)
Comparator Or BaselineDiphenyl sulfone (Rigid diaryl sulfone core)
Quantified DifferenceIncreased aliphatic linker flexibility vs. rigid sulfone core
ConditionsMulticomponent melt-state leuco dye formulation

Formulators of high-speed thermal paper should prioritize this compound to achieve rapid print speeds without compromising the background stability typically lost with lower-melting flexible sensitizers.

High-Durability Thermal Paper Manufacturing

Due to its targeted 134–136 °C melting point, 1,2-bis(4-chlorophenoxy)ethane serves as a highly effective sensitizer for thermal recording media intended for harsh environments, such as shipping labels and industrial barcode tags. It prevents the background fogging associated with lower-melting sensitizers while maintaining rapid print response[1].

Step-Growth Polymerization of Polyethers

In materials science, the activated para-chloro groups make this compound a valuable monomer raw material for synthetic high-molecular-weight compounds. Reacting 1,2-bis(4-chlorophenoxy)ethane with various bis-phenoxides yields engineering polyethers with tunable thermal and mechanical properties, a pathway inaccessible to unsubstituted diaryl ethers [2].

Synthesis of Halogenated Flame Retardant Additives

The stable diether core combined with the heavy chlorine substitution allows this compound to be utilized as a foundational building block for specialized fire retardant additives. Its thermal stability ensures it survives polymer compounding processes without premature degradation [2].

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

16723-94-7

Wikipedia

1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-chlorobenzene)

Dates

Last modified: 08-19-2023

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